Bromothymol Blue sodium salt

Catalog No.
S697894
CAS No.
34722-90-2
M.F
C27H27Br2NaO5S
M. Wt
646.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bromothymol Blue sodium salt

CAS Number

34722-90-2

Product Name

Bromothymol Blue sodium salt

IUPAC Name

sodium;2-[(3-bromo-4-hydroxy-2-methyl-5-propan-2-ylphenyl)-(3-bromo-2-methyl-4-oxo-5-propan-2-ylcyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate

Molecular Formula

C27H27Br2NaO5S

Molecular Weight

646.4 g/mol

InChI

InChI=1S/C27H28Br2O5S.Na/c1-13(2)18-11-20(15(5)24(28)26(18)30)23(17-9-7-8-10-22(17)35(32,33)34)21-12-19(14(3)4)27(31)25(29)16(21)6;/h7-14,30H,1-6H3,(H,32,33,34);/q;+1/p-1

InChI Key

NMKFVGALBGZKGW-UHFFFAOYSA-M

SMILES

CC1=C(C=C(C(=C1Br)O)C(C)C)C(=C2C=C(C(=O)C(=C2C)Br)C(C)C)C3=CC=CC=C3S(=O)(=O)O

Synonyms

3,3/-Dibromothylmolsulfonephthalein sodium salt

Canonical SMILES

CC1=C(C=C(C(=C1Br)O)C(C)C)C(=C2C=C(C(=O)C(=C2C)Br)C(C)C)C3=CC=CC=C3S(=O)(=O)[O-].[Na+]

Isomeric SMILES

CC1=C(C=C(C(=C1Br)O)C(C)C)/C(=C/2\C=C(C(=O)C(=C2C)Br)C(C)C)/C3=CC=CC=C3S(=O)(=O)[O-].[Na+]

Acid-Base Titrations:

BTB is a widely used indicator in acid-base titrations. It changes color across a broad pH range (6.0 - 7.6) from yellow in acidic solutions to blue in basic solutions []. This allows researchers to visually monitor the progress of the titration and determine the endpoint, which is the point at which the acid and base have completely reacted.

Source

[] Bromothymol Blue, National Center for Biotechnology Information.

Monitoring Biological Processes:

BTB can be used to monitor biological processes that involve changes in pH. For example, researchers can use BTB to:

  • Measure the activity of enzymes: Certain enzymes, like those involved in photosynthesis and respiration, alter the pH of their surroundings. By monitoring the color change of BTB, researchers can gain insights into the activity of these enzymes [].

Teaching and Demonstrations:

BTB is a valuable tool for teaching and demonstrations in science classrooms due to its vivid color change and readily observable response to pH changes. It can be used to:

  • Introduce the concept of pH: By observing the color change of BTB in solutions with different pH levels, students can gain a basic understanding of this fundamental chemical concept.
  • Demonstrate various chemical reactions: BTB can be used to visually illustrate various acid-base reactions, allowing students to observe the changes that occur during these reactions.

Other Applications:

BTB has various other applications in scientific research, including:

  • Studying protein binding: BTB can be used to study the binding of proteins to other molecules, as the binding can alter the pH of the surrounding solution.
  • Detecting the presence of microorganisms: Some microorganisms can alter the pH of their environment, and BTB can be used to detect their presence based on this change.

Bromothymol Blue sodium salt is a chemical compound commonly used as a pH indicator. It exhibits a distinct color change from yellow in acidic conditions (pH ≤ 6.0) to blue in alkaline conditions (pH ≥ 7.6). The molecular formula of Bromothymol Blue sodium salt is C27H27Br2NaO5S, and it has a molecular weight of approximately 624.4 g/mol . This compound is notable for its stability and ease of use in various applications, particularly in laboratory settings.

The color change of BTB is attributed to the alterations in the electronic structure of the chromophore upon protonation and deprotonation. In acidic environments, the protonated form (HBTB) absorbs light at a different wavelength compared to the deprotonated form (BT⁻) in basic solutions. This difference in light absorption translates to the observed color change [].

  • Skin and eye irritant: Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE) such as gloves and safety glasses when handling BTB.
  • Dust inhalation: Minimize inhalation of BTB dust. Consider using a fume hood for dusty operations.
  • Proper disposal: BTB should be disposed of according to local regulations for laboratory waste.

Bromothymol Blue sodium salt undergoes protonation and deprotonation reactions depending on the pH of the solution. In acidic environments, the compound exists predominantly in its protonated form, which is yellow. As the pH increases, the compound loses protons, transitioning to a blue form. This reaction can be summarized as follows:

  • Acidic Condition:
    Bromothymol Blue protonated Yellow\text{Bromothymol Blue protonated }\rightarrow \text{Yellow}
  • Basic Condition:
    Bromothymol Blue deprotonated Blue\text{Bromothymol Blue deprotonated }\rightarrow \text{Blue}

The transition range for this pH indicator is typically between pH 6.0 and 7.6 .

Bromothymol Blue sodium salt has been studied for its biological activity, particularly in cell culture and microbiological applications. It can serve as a growth indicator for certain microorganisms, as changes in color can signal shifts in metabolic activity or environmental conditions. Additionally, it has been utilized in various biological assays to monitor pH changes during enzymatic reactions or cellular processes .

The synthesis of Bromothymol Blue sodium salt typically involves the bromination of thymol blue, followed by sulfonation and subsequent neutralization with sodium hydroxide. A common synthetic route includes:

  • Bromination: Thymol blue is treated with bromine to introduce bromine atoms into the aromatic rings.
  • Sulfonation: The brominated product undergoes sulfonation to introduce sulfonic acid groups.
  • Neutralization: The final step involves neutralizing the sulfonic acid groups with sodium hydroxide to produce Bromothymol Blue sodium salt.

This multi-step synthesis allows for the production of high-purity indicators suitable for laboratory use .

Bromothymol Blue sodium salt is widely used in various fields, including:

  • Laboratory Analysis: As a pH indicator in titrations and other analytical methods.
  • Biological Research: To monitor pH changes in cell cultures and biochemical assays.
  • Textiles and Dyes: In dyeing processes where pH control is essential.
  • Environmental Testing: For assessing water quality through pH measurement .

Studies have shown that Bromothymol Blue sodium salt can interact with various biological molecules, affecting its colorimetric properties. For example, it may form complexes with metal ions or proteins, leading to altered absorbance characteristics. Such interactions are crucial for understanding its behavior in biological systems and optimizing its use as an indicator in various assays .

Bromothymol Blue sodium salt shares similarities with several other pH indicators, each with unique properties:

Compound NameColor Change RangeUnique Features
PhenolphthaleinColorless to pink (pH 8.2 - 10)Used primarily in strong base titrations
Methyl OrangeRed to yellow (pH 3.1 - 4.4)Effective in strong acid titrations
Universal IndicatorVarious colors (pH 4 - 10)Broad range indicator for diverse applications

Bromothymol Blue sodium salt's unique feature is its clear transition range around neutral pH, making it particularly useful for biological applications where physiological pH levels are critical . Its stability and distinct color change at near-neutral conditions set it apart from other indicators that may not perform as well under similar circumstances.

Physical Description

Powder; [Sigma-Aldrich MSDS]

XLogP3

7.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

645.98232 g/mol

Monoisotopic Mass

643.98436 g/mol

Heavy Atom Count

36

UNII

CFN0FBC3YH

Other CAS

34722-90-2

General Manufacturing Information

Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[2-bromo-3-methyl-6-(1-methylethyl)-, sodium salt (1:1): ACTIVE

Dates

Modify: 2023-08-15

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